Product packaging for (S)-bisoprolol monofumarate(Cat. No.:CAS No. 216309-94-3)

(S)-bisoprolol monofumarate

Cat. No.: B1383370
CAS No.: 216309-94-3
M. Wt: 441.5 g/mol
InChI Key: RZPZLFIUFMNCLY-QTNVCCTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Bisoprolol Monofumarate is the pharmacologically active enantiomer of the well-characterized, cardioselective beta-1 adrenergic receptor antagonist, Bisoprolol . This compound is offered for research applications to enable precise investigation of beta-1 selective blockade without the confounding presence of the (R)-enantiomer. As the primary driver of therapeutic effect, the (S)-enantiomer competitively inhibits catecholamines at beta-1 receptors located predominantly in cardiac tissue and the juxtaglomerular apparatus of the kidney . This mechanism underlies its core research applications: studying pathways for reducing heart rate (negative chronotropy), myocardial contractility (negative inotropy), and the release of renin from the kidneys, which in turn inhibits the renin-angiotensin system . Its high bioavailability and balanced elimination via renal and hepatic pathways (approximately 50% each) also make it a valuable tool for pharmacokinetic and metabolic studies, particularly those involving the CYP3A4 and CYP2D6 enzyme systems . Researchers utilize this compound to build sophisticated disease models and explore therapeutic mechanisms in areas such as hypertension, chronic heart failure with reduced ejection fraction (HFrEF), stable angina pectoris, and certain arrhythmias like atrial fibrillation . Its cardioselectivity, which is maintained at lower doses, provides a distinct advantage for probing cardiac-specific physiology and pathology with minimal interference from beta-2 receptor-mediated effects in the lungs and vasculature . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO8 B1383370 (S)-bisoprolol monofumarate CAS No. 216309-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-QTNVCCTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216309-94-3
Record name Bisoprolol monofumarate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOPROLOL MONOFUMARATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WUU74Z343
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Enantioselective Synthesis and Chiral Resolution of S Bisoprolol Monofumarate

Historical Overview of Bisoprolol (B1195378) Chemical Synthesis Routes

Early synthetic routes to bisoprolol were not stereoselective and produced a racemic mixture of its (S)- and (R)-enantiomers. These classical approaches typically involved the reaction of a phenoxide intermediate with a glycerol (B35011) derivative, followed by the introduction of the isopropylamine (B41738) side chain.

A representative non-stereoselective synthesis begins with 4-hydroxybenzyl alcohol, which is prepared by the reduction of 4-hydroxybenzaldehyde. The alcohol is then etherified with 2-isopropoxyethanol (B94787) to form 4-((2-isopropoxyethoxy)methyl)phenol. This intermediate is subsequently reacted with epichlorohydrin (B41342) under basic conditions to yield the key racemic epoxide, 2-[[4-(2-isopropoxyethoxy)-methyl]-phenoxymethyl]oxirane. The final step involves the ring-opening of this racemic epoxide with isopropylamine, which attacks both enantiomers of the epoxide non-selectively, leading to the formation of racemic bisoprolol base. The racemate is then typically converted to its fumarate (B1241708) salt. This type of synthesis produces a 1:1 mixture of the enantiomers, requiring subsequent resolution steps if the pure (S)-enantiomer is desired.

Chemoenzymatic Strategies for Enantiopure (S)-Bisoprolol Production

Chemoenzymatic strategies combine chemical synthesis with enzymatic reactions to achieve high enantioselectivity. These methods are prized for their efficiency and operation under mild conditions, aligning with green chemistry principles.

Biocatalysts, particularly enzymes like lipases and hydrolases, are highly effective in distinguishing between enantiomers of a chiral molecule. In the synthesis of (S)-bisoprolol, lipases have been successfully employed to produce key chiral building blocks. A prominent example is the use of Lipase (B570770) B from Candida antarctica (CALB). mdpi.com This enzyme is used to catalyze the resolution of a racemic chlorohydrin intermediate, (±)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. CALB selectively catalyzes the acylation of the (S)-enantiomer of the chlorohydrin, leaving the desired (R)-chlorohydrin unreacted. mdpi.com This (R)-chlorohydrin is the crucial precursor for the synthesis of (S)-bisoprolol. mdpi.com

The enzymatic process described above is a classic example of kinetic resolution (KR). mdpi.com In this technique, the enzyme reacts at a different rate with each enantiomer of a racemic mixture. In the CALB-catalyzed acylation of the racemic chlorohydrin, the (S)-enantiomer is acylated much faster than the (R)-enantiomer, allowing for the separation of the slow-reacting (R)-chlorohydrin from the fast-reacting (S)-ester. mdpi.com

A significant limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. mdpi.com To overcome this, dynamic kinetic resolution (DKR) techniques can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the undesired, faster-reacting enantiomer. This continuous racemization ensures that the entire substrate pool is available for conversion into the desired enantiomer, theoretically enabling a 100% yield. While not yet fully implemented for bisoprolol in all published routes, DKR represents a potential optimization for large-scale production. mdpi.com

The success of a chemoenzymatic resolution hinges on the careful optimization of reaction parameters to maximize both the enantiomeric excess (ee) and the chemical yield. Key parameters include the choice of enzyme, solvent, acyl donor, and temperature.

In a documented synthesis of (S)-bisoprolol, the kinetic resolution of the racemic chlorohydrin was optimized using CALB as the biocatalyst, vinyl butanoate as the acyl donor, and dry acetonitrile (B52724) as the solvent. mdpi.com The progress of this reaction demonstrates high enantioselectivity, leading to the production of the (R)-chlorohydrin with an enantiomeric excess of over 99%. mdpi.com This enantiopure building block was then converted to (S)-bisoprolol, which was subsequently salified to form (S)-bisoprolol monofumarate with a final enantiomeric excess of 96%. mdpi.com

Table 1: Chemoenzymatic Kinetic Resolution for (S)-Bisoprolol Precursor

ParameterCondition/ValueReference
EnzymeLipase B from Candida antarctica (CALB) mdpi.com
Substrate(±)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol mdpi.com
Acyl DonorVinyl butanoate mdpi.com
SolventAcetonitrile mdpi.com
Product (Resolved Precursor)(R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol mdpi.com
Enantiomeric Excess (ee) of Precursor>99% mdpi.com
Final ProductThis compound mdpi.com
Final Product Enantiomeric Excess (ee)96% mdpi.com

Asymmetric Chemical Synthesis Methodologies for this compound

Asymmetric chemical synthesis aims to create the desired chiral molecule directly, without the need for resolving a racemic mixture. This is often achieved by using chiral starting materials, catalysts, or auxiliaries that guide the stereochemical outcome of the reaction.

One of the most direct approaches in asymmetric synthesis is the use of a "chiral pool," which involves using readily available, enantiomerically pure natural products or their derivatives as starting materials. For the synthesis of (S)-bisoprolol, enantiopure C3 synthons like derivatives of glycidol (B123203) are ideal starting materials.

A reported synthesis of enantiopure bisoprolol utilizes (R)-glycidyl nosylate (B8438820) as the chiral starting material. mdpi.com In this route, the chiral epoxide is opened by the nucleophilic attack of 4-((2-isopropoxyethoxy)methyl)phenol. This reaction proceeds with a high degree of stereochemical control, typically through an SN2 mechanism that results in the inversion of configuration at the attacked carbon atom. This step directly establishes the required (S)-stereocenter of the final product. The resulting intermediate is then reacted with isopropylamine to complete the synthesis of (S)-bisoprolol. This method avoids the 50% yield limitation of simple kinetic resolution and ensures high enantiopurity from the outset.

Stereoselective Catalysis in Key Reaction Steps

A prominent and well-documented method for achieving the enantioselective synthesis of (S)-bisoprolol involves the kinetic resolution of a key intermediate, rac-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol. This resolution is effectively catalyzed by lipases, particularly Candida antarctica lipase B (CALB).

In a typical chemoenzymatic process, the racemic chlorohydrin is subjected to transesterification in the presence of CALB and an acyl donor, such as vinyl butanoate. The enzyme selectively acylates the (S)-enantiomer of the chlorohydrin, leaving the desired (R)-chlorohydrin unreacted. This (R)-chlorohydrin can then be isolated with high enantiomeric excess and subsequently converted to (S)-bisoprolol. A notable study demonstrated that this kinetic resolution can yield the (R)-chlorohydrin with an enantiomeric excess (ee) of 99%. nih.gov The subsequent reaction of this enantiopure (R)-chlorohydrin with isopropylamine proceeds with an inversion of stereochemistry to afford (S)-bisoprolol. nih.gov The final step involves the formation of the monofumarate salt.

Another potential stereoselective catalytic approach involves the asymmetric reduction of a prochiral ketone precursor to the corresponding chlorohydrin. While this method has been successfully applied to the synthesis of other β-blockers, its specific application to (S)-bisoprolol is less documented in readily available literature. acs.org

Comparative Analysis of Enantioselective Synthesis Efficiency and Scalability

The choice of a synthetic route for industrial-scale production is heavily influenced by its efficiency and scalability. When comparing different enantioselective strategies for (S)-bisoprolol, several factors must be considered.

Chemoenzymatic Resolution:

Scalability: Lipases like CALB are robust and can be immobilized, which facilitates their recovery and reuse, a crucial factor for large-scale industrial processes. The process generally utilizes mild reaction conditions, which is advantageous for scalability. However, the inherent 50% yield limitation presents a significant challenge for cost-effective, large-scale production, as half of the precursor material is theoretically discarded. acs.org Techniques like dynamic kinetic resolution (DKR), which involves in-situ racemization of the undesired enantiomer, could potentially overcome this limitation and achieve a theoretical yield of 100%. acs.org

Synthesis from Chiral Precursors:

Scalability: This method is often more straightforward for industrial scale-up as it bypasses the separation of enantiomers. However, the cost and availability of the chiral starting material can be a limiting factor. The process conditions for the subsequent steps are generally amenable to industrial production.

Synthesis StrategyKey Chiral StepReported Overall YieldReported Enantiomeric Excess (ee)Scalability Considerations
Chemoenzymatic ResolutionKinetic resolution of racemic chlorohydrin with CALB19%96%Robust enzyme, mild conditions, but limited by 50% theoretical yield for the resolution step. Potential for improvement with DKR.
Synthesis from Chiral PrecursorUse of (R)-epichlorohydrin86.2%>92%More direct route, potentially higher yielding, but dependent on the cost and availability of the chiral starting material.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is of increasing importance in the pharmaceutical industry to minimize environmental impact and enhance process safety and efficiency.

Several aspects of the synthesis of (S)-bisoprolol have been optimized with green chemistry in mind:

Use of Biocatalysis: The chemoenzymatic resolution employing CALB is a prime example of green chemistry. Enzymes operate under mild conditions (temperature and pressure), are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. acs.org

Safer Solvents: In the CALB-catalyzed kinetic resolution, the use of acetonitrile has been reported as a greener alternative to more hazardous solvents like toluene. nih.gov

Catalyst Reusability: The synthesis of an intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, has been achieved using silica (B1680970) sulfuric acid as a solid acid catalyst. This heterogeneous catalyst can be easily recovered by filtration and reused, which aligns with the principle of catalyst recycling and waste reduction. acs.org

Atom Economy: While a detailed atom economy analysis for different routes is not extensively published, the synthesis from a chiral precursor is likely to have a higher atom economy compared to the kinetic resolution approach, which inherently generates a byproduct from the unwanted enantiomer. The development of dynamic kinetic resolution would significantly improve the atom economy of the resolution pathway.

Molecular Pharmacology and Receptor Interaction Studies of S Bisoprolol

Elucidation of Beta-1 Adrenergic Receptor Selectivity of (S)-Bisoprolol

(S)-Bisoprolol is a selective antagonist of the β1-adrenergic receptor, with significantly lower affinity for the β2-adrenergic receptor. targetmol.com This selectivity is a key feature of its pharmacological profile. nih.govdrugbank.com Binding experiments and classical pharmacological studies have demonstrated that bisoprolol (B1195378) markedly differentiates between β1-adrenoceptors, primarily located in the heart and renal juxtaglomerular apparatus, and the β2-subtype found in tissues such as arterial blood vessels, bronchi, and skeletal muscle. nih.gov Studies comparing various beta-blockers have shown that bisoprolol possesses a higher degree of β1 selectivity than agents like atenolol (B1665814) and metoprolol. researchgate.net Radioligand binding studies in human myocardium revealed a 16- to 20-fold β1-selectivity for bisoprolol. nih.gov This high selectivity is attributed to its specific molecular interactions within the binding pocket of the β1-receptor.

The high affinity and selectivity of (S)-bisoprolol for the β1-adrenergic receptor are governed by its binding kinetics. nih.gov Studies using competition association binding methods have revealed that bisoprolol exhibits a relatively slow association rate (k-on) and a notably slow dissociation rate (k-off) from the β1-adrenoceptor. nih.govbiorxiv.org The significantly reduced dissociation rate, in particular, contributes to its high measured affinity and prolonged receptor occupancy. biorxiv.org It is estimated that bisoprolol dissociates from the β1-receptor 50 times slower than from the β2-receptor, a key factor in its kinetic selectivity. nih.govbiorxiv.org

Molecular dynamics simulations suggest that hydrophobic interactions within the ligand-binding pocket are the dominant force governing the kinetics of ligand binding at the β1-receptor. nih.govbiorxiv.org The chemical structure of bisoprolol, a phenoxy-2-propanol derivative, facilitates these critical interactions. nih.gov

Like many beta-blockers, bisoprolol is a chiral compound, and its pharmacological activity is stereoselective. The cardiac beta-blocking activity resides almost exclusively in the (S)-enantiomer. ualberta.camdpi.com Research indicates that the (S)-enantiomer of bisoprolol has approximately 30 to 80 times greater β-blocking activity than its (R)-enantiomer. mdpi.com This significant difference in potency underscores the precise stereospecific requirements for effective interaction with the β1-adrenergic receptor. While the drug is often administered as a racemic mixture, the therapeutic effect is attributable to the (S)-form. mdpi.comdrugbank.com

The differential affinity is also observed in binding studies with other beta-blockers like metoprolol, where the S-form has a significantly higher affinity (about 500-fold) for β1-receptors compared to the R-form. nih.gov This principle of stereoselectivity is a fundamental aspect of beta-blocker pharmacology. ualberta.ca

Table 1: Comparison of Enantiomer Activity

EnantiomerRelative β-Blocking ActivityPrimary Contributor to Therapeutic Effect
(S)-BisoprololHigh (30-80x greater than (R)-enantiomer) mdpi.comYes ualberta.camdpi.com
(R)-BisoprololLow / Negligible mdpi.comNo mdpi.com

Characterization of Downstream Signaling Pathways Modulated by (S)-Bisoprolol

The β1-adrenergic receptor is a G-protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like epinephrine (B1671497), primarily couples to the stimulatory G-protein (Gs). pharmaguideline.com This activation initiates a downstream signaling cascade beginning with the stimulation of adenylyl cyclase, which converts ATP to cyclic adenosine (B11128) monophosphate (cAMP). pharmaguideline.comnih.gov Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy) and contractility (inotropy). drugbank.compharmaguideline.comnih.gov

As a competitive antagonist, (S)-bisoprolol binds to the β1-receptor but does not activate it, thereby blocking the binding of catecholamines. targetmol.comdrugbank.com This blockade prevents the Gs protein-mediated activation of adenylyl cyclase, leading to a reduction in cAMP production and subsequent PKA activity. pharmaguideline.com The ultimate effect is a decrease in the downstream signaling that would normally increase cardiac workload. drugbank.comnih.gov Additionally, by blocking β1-receptors on the juxtaglomerular cells of the kidneys, bisoprolol inhibits renin release, thereby suppressing the renin-angiotensin system. nih.gov

Investigations into Potential Off-Target Receptor Interactions

While highly selective for the β1-receptor, investigations have explored potential interactions with other receptor types. Pharmacological profiling indicates that bisoprolol is generally devoid of affinity for other autonomic receptors or for autacoid receptors at therapeutic concentrations. nih.gov However, some research has identified direct effects of bisoprolol that are independent of its β-adrenoceptor antagonism.

One study found that bisoprolol can directly suppress M-type potassium currents (IK(M)) and erg-mediated potassium currents (IK(erg)) in pituitary and hippocampal cells. nih.gov This inhibitory action occurred at micromolar concentrations and was not reversed by the addition of a β-adrenergic agonist, suggesting a mechanism unlinked to its primary target. nih.gov These findings indicate that while (S)-bisoprolol's clinical effects are overwhelmingly due to β1-blockade, it may possess other direct cellular effects, particularly at higher concentrations.

Preclinical Pharmacodynamic Assessments in In Vitro and Ex Vivo Models

The pharmacodynamic properties of (S)-bisoprolol have been extensively characterized using a variety of preclinical in vitro and ex vivo models. nih.govfrontiersin.orgcreative-biolabs.com These models are crucial for determining receptor affinity, selectivity, and functional antagonism before clinical studies. researchgate.net

Functional in vitro assays are essential for quantifying the antagonist properties of bisoprolol. In classical pharmacological studies, the potency of bisoprolol as a β-adrenoceptor antagonist was determined in isolated tissue preparations. For example, pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, were determined. In guinea pig atria (rich in β1-receptors) and tracheal muscle (rich in β2-receptors), bisoprolol demonstrated its β1-selectivity. semanticscholar.org

Table 2: pA2 Values for Bisoprolol in Guinea Pig Tissues

Tissue PreparationPredominant ReceptorpA2 Value semanticscholar.org
Guinea Pig Atriaβ1-Adrenergic7.45
Guinea Pig Tracheal Muscleβ2-Adrenergic6.41

Radioligand binding assays are another cornerstone of in vitro assessment. These assays use cell membranes expressing specific receptor subtypes (e.g., from human myocardium or transfected cell lines) and a radiolabeled ligand to determine the binding affinity (Ki) of a competing compound like bisoprolol. researchgate.netnih.gov Such studies have consistently confirmed the high and selective affinity of bisoprolol for the β1-adrenoceptor compared to the β2-adrenoceptor. nih.govresearchgate.netnih.gov

Isolated Tissue and Organ Preparations for Cardiovascular Effects

The cardiovascular effects of (S)-bisoprolol have been extensively characterized using a variety of in vitro isolated tissue and organ preparations. These models allow for the direct assessment of the compound's interaction with cardiac and vascular tissues, independent of systemic physiological reflexes.

Studies on isolated guinea pig atria, a preparation rich in β1-adrenoceptors, demonstrate that bisoprolol acts as a potent competitive antagonist to the effects of β-agonists like isoprenaline. semanticscholar.org The antagonist potency is quantified by its pA2 value, which was determined to be 7.45 in this tissue, indicating a high affinity for cardiac β1-receptors. semanticscholar.org By blocking these receptors, bisoprolol exerts negative chronotropic (heart rate) and inotropic (contractility) effects, which contributes to reducing myocardial oxygen consumption. nih.govroyalsocietypublishing.org Further studies have shown that bisoprolol is devoid of intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptor, as demonstrated in heart rate studies on anesthetized, reserpine-pretreated rats. semanticscholar.org

The high β1-selectivity of bisoprolol is a defining feature of its pharmacological profile. This selectivity is established by comparing its antagonist activity in tissues predominantly expressing β1-receptors (like guinea pig atria) with tissues where β2-receptors are dominant (like guinea pig tracheal muscle). semanticscholar.org In tracheal muscle, bisoprolol's antagonist potency against isoprenaline is significantly lower, with a pA2 value of 6.41. semanticscholar.org Radioligand binding studies performed on membrane preparations from human myocardium further corroborate this high degree of selectivity, revealing a 16- to 20-fold higher affinity for β1- over β2-adrenoceptors. nih.govscispace.com

β1-Adrenoceptor Selectivity of Bisoprolol in Isolated Tissues

Tissue PreparationPredominant ReceptorpA2 Value (vs. Isoprenaline)Selectivity Ratio (β1/β2)
Guinea Pig Atriaβ17.45 semanticscholar.org11 semanticscholar.org
Guinea Pig Tracheal Muscleβ26.41 semanticscholar.org

In terms of vascular effects, the β1-selectivity of bisoprolol is crucial. Unlike non-selective beta-blockers such as propranolol, which can cause an increase in peripheral vascular resistance by blocking vasodilatory β2-receptors in blood vessels, bisoprolol does not significantly affect brachial vascular resistance. nih.gov This is because it leaves the vascular β2-receptors largely unopposed, preserving their ability to mediate vasodilation. nih.gov Some research also suggests that bisoprolol may possess vasodilating effects through endothelium-dependent mechanisms. nih.gov

Molecular Insights into Renin Secretion Inhibition by (S)-Bisoprolol

A significant component of the therapeutic action of (S)-bisoprolol stems from its ability to inhibit the Renin-Angiotensin-Aldosterone System (RAAS) at its origin. nih.govroyalsocietypublishing.org This is achieved through the molecular blockade of β1-adrenoceptors located on the juxtaglomerular cells of the kidneys. nih.govroyalsocietypublishing.orgnih.gov

Juxtaglomerular cells, specialized smooth muscle cells in the afferent arterioles of the kidney, are the primary site of renin synthesis and secretion. nih.govnih.gov The cell membranes of these cells are densely populated with β1-adrenoceptors. nih.govnih.gov The secretion of renin is powerfully stimulated by the sympathetic nervous system. patsnap.com Activation of sympathetic nerves triggers the release of catecholamines, such as norepinephrine (B1679862), which then bind to these β1-adrenoceptors. patsnap.com

The β1-adrenoceptor is a G-protein-coupled receptor that, upon activation, engages the Gs alpha subunit. nih.gov This interaction stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govyoutube.com The resulting increase in intracellular cAMP concentration acts as a critical second messenger that promotes the release of renin from storage granules within the juxtaglomerular cells. nih.gov

(S)-bisoprolol functions as a competitive antagonist at these renal β1-adrenoceptors. nih.govpatsnap.com By binding to the receptor, it prevents norepinephrine from initiating the signaling cascade. This blockade of the Gs-adenylyl cyclase-cAMP pathway directly inhibits renin secretion. nih.govuwi.edu Experimental studies in animal models have confirmed this mechanism, demonstrating that renin release induced by low-level renal nerve stimulation is almost entirely mediated by β1-adrenoceptors and can be nearly abolished by a β1-blocker. nih.gov

The inhibition of renin release has significant downstream consequences, leading to reduced levels of angiotensin II (a potent vasoconstrictor) and aldosterone (B195564) (which promotes sodium and water retention). uwi.edu Clinical studies have quantified these effects, showing a significant decrease in plasma concentrations of RAAS components following treatment with bisoprolol. uwi.edu

Effect of Bisoprolol Treatment on Plasma RAAS Components

RAAS ComponentConcentration Before Treatment (Mean ± SD)Concentration After Treatment (Mean ± SD)Significance (p-value)
Renin (ng/L)0.55 ± 0.21 uwi.edu0.41 ± 0.19 uwi.edu< 0.01 uwi.edu
Angiotensin II (ng/L)55.9 ± 22.6 uwi.edu47.3 ± 23.6 uwi.edu< 0.01 uwi.edu
Aldosterone (ng/L)150.4 ± 37.7 uwi.edu130.2 ± 29.8 uwi.edu< 0.05 uwi.edu

Data from a study on patients with hypertension and left ventricular hypertrophy treated with bisoprolol for 24 weeks. uwi.edu

Structure Activity Relationship Sar and Rational Drug Design for S Bisoprolol Analogues

Identification of Critical Structural Motifs for β1-Adrenergic Receptor Recognition and Selectivity

The remarkable β1-selectivity of (S)-bisoprolol is not a fortuitous occurrence but rather a direct consequence of specific structural features meticulously arranged within its molecular framework. The aryloxypropanolamine backbone serves as the fundamental scaffold for all beta-blockers, but it is the unique combination of substituents on this core that endows (S)-bisoprolol with its distinctive properties.

Key structural motifs crucial for β1-adrenergic receptor recognition and selectivity include:

The (S)-Configuration of the Hydroxyl Group: The stereochemistry of the secondary alcohol in the propanolamine (B44665) side chain is paramount for high-affinity binding. The (S)-enantiomer positions the hydroxyl group in a spatial orientation that allows for a critical hydrogen bond interaction with the side chain of asparagine 312 in the seventh transmembrane helix of the β1-adrenergic receptor. This interaction is a key anchoring point for the ligand within the binding pocket. The (R)-enantiomer, in contrast, exhibits significantly lower affinity, underscoring the stereospecific nature of this interaction. In fact, the S-enantiomer of bisoprolol (B1195378) demonstrates 30 to 80 times greater β-blocking activity than its R-enantiomer. researchgate.net

The Aryloxy Moiety and Para-Substitution: The phenoxy ring of bisoprolol is another critical element. A key determinant of β1-selectivity among aryloxypropanolamine beta-blockers is the presence of a substituent at the para-position of this ring, coupled with the absence of substituents at the meta-positions. In (S)-bisoprolol, the para-substituent is a [2-(isopropoxy)ethoxy]methyl group. This bulky and flexible side chain is thought to extend into a specific sub-pocket of the β1-adrenergic receptor, contributing to both the high affinity and selectivity over the β2-adrenergic receptor, which possesses a different residue composition in this region.

The Isopropylamino Group: The secondary amine with an isopropyl substituent is a common feature among many beta-blockers and is essential for the interaction with a highly conserved aspartate residue (Asp121) in the third transmembrane helix of the receptor. This ionic interaction is a primary binding determinant for all catecholamine-derived ligands.

Design Principles for Novel (S)-Bisoprolol Derivatives with Enhanced Properties

The quest for superior therapeutic agents has led to the exploration of novel (S)-bisoprolol derivatives. The design principles for these new entities are guided by a deep understanding of the SAR of the parent molecule and are aimed at enhancing properties such as β1-selectivity, potency, and pharmacokinetic profile.

One key design principle revolves around the concept of kinetic selectivity . While high affinity (thermodynamic selectivity) is important, the duration of the drug-receptor interaction, governed by the dissociation rate (k_off), can significantly influence the pharmacological effect. It has been shown that bisoprolol's enhanced affinity for the β1-adrenoceptor over the β2-adrenoceptor is partly due to a much-reduced dissociation rate from the β1 subtype. nih.gov Therefore, a rational design strategy involves modifying the structure to further slow the dissociation from the β1-receptor while potentially increasing it from the β2-receptor. This can be achieved by introducing moieties that form additional, more stable interactions within the β1-receptor binding pocket.

Another principle is the optimization of hydrophobic interactions . Studies have indicated that hydrophobic interactions play a dominant role in the kinetics of ligand binding to the β1-adrenergic receptor. nih.gov The design of novel analogues can therefore focus on modulating the lipophilicity of the para-substituent to optimize its fit and interaction within the hydrophobic sub-pocket of the receptor.

Computational Chemistry Approaches in SAR Studies

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing profound insights into the molecular interactions that govern drug action and guiding the rational design of new therapeutic agents. In the context of (S)-bisoprolol, various computational techniques have been employed to elucidate its SAR and to predict the properties of novel analogues.

Quantitative Structure-Activity Relationships (QSAR) for Enantiomeric Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ebi.ac.uk For chiral drugs like bisoprolol, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These methods can model the steric and electrostatic fields of the enantiomers and correlate them with their differential binding affinities for the β1-adrenergic receptor.

Molecular Docking and Dynamics Simulations of (S)-Bisoprolol-Receptor Complexes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Numerous docking studies have been performed with (S)-bisoprolol and the β1-adrenergic receptor. These studies have successfully replicated the key interactions identified through experimental methods, such as the hydrogen bond between the hydroxyl group and asparagine and the ionic interaction between the amine group and aspartate.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and the stability of the interactions over time. researchgate.net MD simulations of (S)-bisoprolol docked into the β1-adrenergic receptor have confirmed the stability of the binding pose and have provided insights into the flexibility of the ligand and the receptor's binding pocket. nih.gov For example, a study involving N-acetyl and N-formyl derivatives of bisoprolol used molecular docking and MD simulations to predict their binding energies and the stability of their complexes with the β1-adrenergic receptor (PDB ID: 4BVN). nih.gov The results indicated that these derivatives could form stable complexes with the receptor. nih.gov

CompoundBinding Energy (kcal/mol) with 4BVN
Bisoprolol6.74
N-acetyl bisoprolol7.03
N-formyl bisoprolol7.63

This table is generated based on data from a molecular docking study and a more positive binding energy indicates a stronger interaction in the software used. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are employed in the design of novel (S)-bisoprolol analogues.

Ligand-based drug design is utilized when the 3D structure of the target receptor is unknown or when a large number of active ligands are available. This approach involves building a pharmacophore model based on the common structural features of the active molecules. A pharmacophore represents the essential steric and electronic features required for biological activity. For (S)-bisoprolol and its analogues, a pharmacophore model would typically include a hydrogen bond acceptor (the hydroxyl group), a positive ionizable feature (the secondary amine), and a hydrophobic aromatic region. This model can then be used to screen virtual libraries of compounds to identify new potential β1-blockers.

Structure-based drug design , on the other hand, relies on the known 3D structure of the target receptor. With the availability of crystal structures of the β1-adrenergic receptor, this approach has become a powerful tool in the design of (S)-bisoprolol analogues. It allows for the visualization of the binding pocket and the precise design of molecules that can fit snugly into the active site and form optimal interactions with the surrounding amino acid residues. Molecular docking and MD simulations are integral components of structure-based drug design.

Synthetic Exploration of (S)-Bisoprolol Analogue Libraries

The synthesis of libraries of (S)-bisoprolol analogues is crucial for validating the predictions from computational models and for exploring the SAR in a systematic manner. Various synthetic strategies have been developed to create diverse sets of derivatives for biological evaluation.

One key challenge in the synthesis of (S)-bisoprolol analogues is the control of stereochemistry at the chiral center. A highly efficient method to obtain the enantiopure building block for (S)-bisoprolol is through chemoenzymatic synthesis . For instance, a protocol has been developed that utilizes the enzyme Candida antarctica lipase (B570770) B (CALB) for the kinetic resolution of a racemic chlorohydrin precursor. researchgate.net This enzymatic transesterification reaction selectively acylates one enantiomer, allowing for the separation of the desired (R)-chlorohydrin, which is then converted to (S)-bisoprolol. researchgate.net This method provides access to enantiomerically pure starting materials for the synthesis of analogue libraries.

The synthesis of derivatives such as N-acetyl and N-formyl bisoprolol demonstrates a straightforward approach to modifying the core structure. nih.gov The acetylation and formylation reactions target the secondary amine, allowing for the introduction of different functional groups and the exploration of their impact on activity. nih.gov

Advanced Analytical Methodologies for S Bisoprolol Monofumarate Characterization

Chiral Analytical Techniques for Enantiomeric Purity and Content Determination

Since bisoprolol (B1195378) is administered as a racemic mixture, with the (S)-enantiomer responsible for the therapeutic beta-blocking activity, methods that can distinguish between the two enantiomers are essential. nih.govscispace.com Chiral analytical techniques are employed to separate and quantify each enantiomer, thereby assessing the enantiomeric purity of (S)-bisoprolol.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of bisoprolol. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to their separation. mdpi.com

A frequently utilized approach involves polysaccharide-based or macrocyclic antibiotic-based CSPs. nih.govresearchgate.net For instance, a teicoplanin-based CSP (Chirobiotic T) has demonstrated effective baseline resolution of bisoprolol enantiomers. researchgate.netbohrium.com The separation is typically achieved using a polar ionic mobile phase, with detection accomplished via fluorescence, which offers high sensitivity. bohrium.com Another successful method employed a Chirobiotic V column, achieving good enantioseparation of bisoprolol for analysis in environmental water samples. nih.gov

Key parameters such as the composition of the mobile phase, flow rate, and column temperature are optimized to achieve maximum resolution and acceptable retention times. nih.gov The use of additives like acetic acid and triethylamine (B128534) in the mobile phase can significantly influence the separation efficiency. nih.govresearchgate.net

Table 1: Examples of Chiral HPLC Methods for Bisoprolol Enantioseparation

Parameter Method 1 Method 2
Chiral Stationary Phase Chirobiotic VChirobiotic T (Teicoplanin)
Mobile Phase Methanol/Acetic Acid/Triethylamine (100:0.20:0.15 v/v/v)Methanol/Glacial Acetic Acid/Triethylamine (100:0.02:0.025 v/v/v)
Flow Rate 0.5 mL/min1.5 mL/min
Detection UV/VISFluorescence (Excitation: 275 nm, Emission: 305 nm)
Application Determination in surface watersQuantification in pharmaceutical products
Limit of Quantification (LOQ) 0.075 µg/mL for each enantiomer5 ng/mL for each enantiomer
Reference nih.gov researchgate.netbohrium.com

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. researchgate.netsigmaaldrich.com Utilizing a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, SFC often provides faster separations and reduced solvent consumption compared to HPLC. perlan.com.pl While specific applications for (S)-bisoprolol are less detailed in readily available literature, SFC is a recognized method for the enantioseparation of various beta-blockers and represents a viable, high-throughput alternative to chiral HPLC. researchgate.netperlan.com.pl

Capillary Electrophoresis (CE) is another effective technique for the chiral separation of bisoprolol. mdpi.comnih.gov This method achieves separation based on the differential migration of enantiomers in an electric field within a narrow capillary. To enable chiral recognition, a chiral selector is added to the background electrolyte. Cyclodextrins, such as carboxymethylated-β-cyclodextrin (CM-β-CD), have proven to be highly effective chiral selectors for bisoprolol and other β-adrenergic antagonists. mdpi.com The separation can be optimized by adjusting parameters like the concentration of the chiral selector, buffer pH, temperature, and applied voltage. mdpi.com

Table 2: Capillary Electrophoresis Conditions for Bisoprolol Enantioseparation

Parameter Condition
Chiral Selector Carboxymethylated-β-cyclodextrin (CM-β-CD)
Selector Concentration 8 mM
Background Electrolyte 50 mM Tris buffer
pH 4.0
Applied Voltage 24 kV
Temperature 20 °C
Reference mdpi.com

Optical Rotation and Circular Dichroism Spectroscopy for Stereochemical Confirmation

Optical Rotation (OR) and Circular Dichroism (CD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. benthamopen.com Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. For instance, the specific rotation of (S)-bisoprolol hemifumarate has been determined to be [α]D20 = -17.0 (c 1.0, MeOH), which helps to confirm its absolute configuration. mdpi.com

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique to a particular enantiomer and can be used as a spectroscopic fingerprint for stereochemical confirmation. benthamopen.com While optical rotation provides a value at a single wavelength, CD spectroscopy provides data over a range of wavelengths, offering more detailed structural information. stackexchange.com These techniques are crucial for confirming the identity and stereochemical integrity of (S)-bisoprolol.

Mass Spectrometry (MS) Applications in Characterization and Quantitation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov Its high sensitivity and selectivity make it an invaluable tool for the characterization and quantitation of (S)-bisoprolol monofumarate, especially when coupled with a chromatographic separation technique like liquid chromatography. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of drugs like bisoprolol in biological matrices such as human plasma. nih.govscispace.com The method combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. wisdomlib.org

In a typical LC-MS/MS assay for bisoprolol, the compound is first separated on a reversed-phase column and then ionized, commonly using electrospray ionization (ESI). researchgate.netresearchgate.net The precursor ion corresponding to protonated bisoprolol (e.g., m/z 326.2) is selected in the first mass analyzer, fragmented, and a specific product ion (e.g., m/z 116.1) is monitored in the second mass analyzer. nih.gov This multiple reaction monitoring (MRM) provides excellent specificity and allows for quantification down to the nanogram or even picogram per milliliter level. nih.govresearchgate.netingentaconnect.com

Table 3: Example of LC-MS/MS Parameters for Bisoprolol Quantitation in Human Plasma

Parameter Condition
Chromatography Reversed-phase C18 column
Mobile Phase 0.1% Formic Acid Solution (pH 3) / Acetonitrile (B52724) (50/50, v/v)
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Transition (MRM) Precursor Ion (m/z) 326.2 → Product Ion (m/z) 116.1
Lower Limit of Quantification (LLOQ) 0.99 ng/mL
Reference nih.govscispace.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of elemental compositions for parent drugs and their metabolites. nih.govsemanticscholar.org This capability is crucial for identifying unknown metabolites and degradation products of bisoprolol. researchgate.net

By combining liquid chromatography with HRMS analyzers like Time-of-Flight (TOF) or Orbitrap, it is possible to create a comprehensive impurity or metabolite profile of a drug substance. researchgate.net Untargeted data acquisition strategies allow for the detection of all ionizable compounds in a sample. Subsequent data processing, using techniques like mass defect filtering, can then distinguish drug-related material from the complex background matrix. nih.gov This approach has been successfully applied to the impurity profiling of bisoprolol fumarate (B1241708), leading to the identification of previously unknown impurities. researchgate.net The structural elucidation of these newly found compounds is then facilitated by analyzing their accurate mass and fragmentation patterns obtained from HRMS/MS experiments. nih.gov

Chromatographic Methods for Purity Profiling and Impurity Analysis

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of the active pharmaceutical ingredient (API) from related substances, including process impurities, degradation products, and enantiomeric impurities. For this compound, methods must be capable of separating it from its inactive (R)-enantiomer and a range of other potential impurities. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary tools, supplemented by Thin-Layer Chromatography (TLC) for screening purposes.

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. In the context of this compound analysis, its primary role is the determination of residual solvents that may be present from the manufacturing process. These volatile impurities must be controlled within strict limits defined by regulatory bodies like the International Council for Harmonisation (ICH) to ensure patient safety. ich.orgeuropa.eurssl.com

A validated headspace GC (HS-GC) method with a Flame Ionization Detector (FID) has been established for the quantification of residual solvents such as methanol, acetone, and methylene (B1212753) dichloride in bisoprolol fumarate. researchgate.net The use of a headspace autosampler is standard, as it allows for the analysis of volatile compounds without introducing the non-volatile API into the GC system, thereby protecting the column and ensuring robust performance. rssl.com

Key parameters for a typical GC method for residual solvents in bisoprolol fumarate are detailed below. researchgate.net

Table 1: Example GC Operating Conditions for Residual Solvent Analysis in Bisoprolol Fumarate

ParameterCondition
InstrumentGas Chromatograph with Headspace Autosampler and FID
ColumnDB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent
Carrier GasHelium or Nitrogen
Oven Temperature ProgramInitial 45°C (hold 7 minutes), ramp at 40°C/min to 250°C (hold 3 minutes)
Injector Temperature140°C - 250°C
Detector Temperature250°C
DiluentDimethyl Sulfoxide (DMSO)

This table presents typical conditions for the analysis of residual solvents in bisoprolol fumarate. researchgate.net

Thin-Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a valuable, cost-effective, and rapid tool for screening the purity of this compound. It is particularly useful for identification, checking for the presence of major impurities, and, in some cases, for enantiomeric separation. researchgate.net

For the specific challenge of separating the (S)- and (R)-enantiomers of bisoprolol, TLC methods have been developed that incorporate a chiral selector into the mobile phase. researchgate.netchitkara.edu.in One such method utilizes (+)-10-camphorsulphonic acid as a chiral selector on a standard silica (B1680970) gel plate. This approach induces temporary diastereomeric interactions, allowing for the differential migration and separation of the two enantiomers. researchgate.net

The detection of spots on the TLC plate is typically performed under UV light, often at 225 nm or 229 nm. researchgate.net The detection limits for HPTLC are significantly lower than for conventional TLC, with capabilities of detecting bisoprolol isomers at the nanogram level (e.g., 50 ng). researchgate.net

Table 2: Reported TLC/HPTLC Methods for Bisoprolol Fumarate Analysis

TechniqueStationary PhaseMobile Phase Composition (v/v/v)DetectionRf Value
HPTLCSilica gel 60 F254Methanol : Toluene : Ammonia (2:4:0.1)Densitometry at 229 nm0.52
TLC/HPTLC (Enantioseparation)Silica gelTriethylamine : Methanol : 1-Pentanol (0.14:9.9:0.18) with (+)-10-camphorsulphonic acidUV ChamberNot Specified

This table summarizes published TLC and HPTLC methods used for the analysis and enantioseparation of bisoprolol fumarate. researchgate.net

Method Validation and Quality Assurance in Pharmaceutical Analysis of this compound

Method validation is a critical component of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. ijrpns.com For this compound, all analytical methods used for quality control must be validated according to ICH Q2(R1) guidelines, ensuring reliability and accuracy of the results. saudijournals.com The validation process encompasses several key performance characteristics.

Specificity and Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and excipients. ijrpns.com Forced degradation studies, where bisoprolol is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate that all degradation products are well-separated from the main (S)-bisoprolol peak. ukim.mk

Linearity : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For HPLC methods analyzing bisoprolol fumarate, linearity is often established over a wide concentration range (e.g., 5 µg/mL to 150 µg/mL), consistently yielding high correlation coefficients (r²) greater than 0.999. ijrpns.comsaudijournals.com

Accuracy : Accuracy is determined by recovery studies, where a known amount of pure drug is added to a sample matrix and then analyzed. ijrpns.com The results are expressed as a percentage of recovery. For bisoprolol fumarate, methods typically demonstrate excellent accuracy, with recovery values in the range of 97% to 103%. ijrpns.com

Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision) : Analysis within a short interval of time.

Intermediate Precision (Inter-day precision) : Analysis on different days, by different analysts, or with different equipment. The precision is reported as the Relative Standard Deviation (%RSD), which should be less than 2%. saudijournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For HPLC analysis of bisoprolol enantiomers, LOD values as low as 0.025 µg/mL and LOQ values of 0.075 µg/mL have been reported. nih.gov

Robustness : This parameter measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during normal usage.

Table 3: Summary of Validation Parameters from Various Chromatographic Studies of Bisoprolol Fumarate

ParameterReported FindingsReference
Linearity Range25 - 100 µg/mL
5 - 17.5 µg/mL saudijournals.com
Correlation Coefficient (r or r²)r = 0.9998
r² = 0.9995 saudijournals.com
Accuracy (% Recovery)99.87% - 100.43%
97% - 103% ijrpns.com
Precision (%RSD)Intra- and Inter-day RSD < 2% saudijournals.com
LOD0.02 µg/mL
1.3 µg/mL researchgate.net
LOQ0.05 µg/mL
3.98 µg/mL researchgate.net

This table compiles validation data from different studies, demonstrating the performance of analytical methods for bisoprolol fumarate. ijrpns.comsaudijournals.comresearchgate.net

Preclinical Pharmacokinetics and Metabolism Research of S Bisoprolol

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Bisoprolol (B1195378) is characterized by a predictable pharmacokinetic profile with low intra- and interindividual variability. nih.gov It is classified as a Biopharmaceutical Classification System (BCS) Class I drug, signifying both high solubility and high permeability. researchgate.netnih.gov Following oral administration, bisoprolol is almost completely absorbed (greater than 90%) and experiences a minimal first-pass effect, resulting in a high absolute bioavailability of approximately 90%. nih.govresearchgate.netnih.govhres.ca Its clearance is described as "balanced," with elimination occurring in roughly equal measure through renal and hepatic pathways. nih.govdroracle.ai

Membrane Permeability and Active Transport Mechanisms

The high permeability of bisoprolol facilitates its extensive absorption from the gastrointestinal tract. researchgate.netnih.gov In vitro models suggest that its intestinal absorption occurs primarily through passive diffusion, involving both transcellular (across cells) and paracellular (between cells) routes. nih.gov An experimental value for its permeability in Caco-2 cells, a model of the intestinal epithelium, was reported as 2 x 10⁻⁵ cm/s. nih.gov

While absorption is passive, its renal elimination involves active transport. nih.govsemanticscholar.org Studies indicate that tubular secretion is a key component of its excretion from the kidneys. nih.gov This process has been found to be stereoselective, with a more efficient secretion of the (R)-enantiomer compared to the (S)-enantiomer. semanticscholar.orgnih.gov The mean clearance ratio (S/R) due to renal tubular secretion was determined to be 0.68, indicating a moderate degree of stereoselectivity in this active transport mechanism. semanticscholar.orgnih.gov

Plasma Protein Binding Characteristics and Tissue Distribution Modeling

Once absorbed into the systemic circulation, bisoprolol exhibits low binding to plasma proteins. nih.gov Research consistently indicates a plasma protein binding rate of approximately 30% to 35%. nih.govdroracle.ainih.govwikipedia.org Importantly, in vitro studies have found no evidence of stereoselective binding to human plasma proteins between the (S)- and (R)-enantiomers. semanticscholar.orgnih.gov

Bisoprolol is extensively distributed throughout the body, with a volume of distribution of about 3.5 L/kg. nih.govwikipedia.orgmedex.com.bd It is considered to have moderate lipophilicity, which gives it an intermediate potential to cross the blood-brain barrier. nih.govwikipedia.org

Pharmacokinetic Distribution Parameters of Bisoprolol
ParameterValueReference
Plasma Protein Binding~30% nih.govdroracle.ai
Stereoselectivity in Protein BindingNone observed in vitro semanticscholar.orgnih.gov
Volume of Distribution (Vd)3.5 L/kg nih.govwikipedia.orgmedex.com.bd
LipophilicityModerate wikipedia.org

Hepatic and Extrahepatic Biotransformation Pathways

Hepatic biotransformation accounts for approximately 50% of bisoprolol's total clearance. nih.govmedex.com.bdfrontiersin.org The substance is metabolized through oxidative pathways, resulting in the formation of metabolites that are pharmacologically inactive. nih.govhres.camedex.com.bd

CYP450 Isoform Contribution to Bisoprolol Metabolism
CYP IsoformContributionStereoselectivityReference
CYP3A4MajorNon-stereoselective nih.govsemanticscholar.orgnih.gov
CYP2D6MinorPreferentially metabolizes (R)-bisoprolol over (S)-bisoprolol semanticscholar.orgnih.govfrontiersin.org

The primary metabolic route for bisoprolol involves oxidation. medex.com.bd Preclinical data indicates that this occurs without subsequent conjugation reactions. medex.com.bd This suggests that glucuronidation, a common phase II metabolic pathway, is not a significant route for the biotransformation of bisoprolol or its oxidative metabolites.

Comparative Pharmacokinetic Studies of (S)-Bisoprolol versus Racemic Bisoprolol in Preclinical Models

Preclinical research into the pharmacokinetics of bisoprolol has revealed stereoselective differences in its disposition. Studies in animal models, particularly in beagle dogs, have been instrumental in elucidating the distinct pharmacokinetic profiles of the (S)- and (R)-enantiomers following the administration of the racemic mixture.

In a key study involving beagle dogs, the stereoselective pharmacokinetics of bisoprolol were examined after both intravenous and oral administration of the racemate. nih.gov Following administration, a notable difference in the plasma concentrations of the two enantiomers was observed. The area under the plasma concentration-time curve (AUC) for (S)-(-)-bisoprolol was approximately 1.5 times higher than that of its antipode, (R)-(+)-bisoprolol. nih.gov This was accompanied by a longer elimination half-life for the (S)-enantiomer, which was about 1.4 times that of the (R)-enantiomer. nih.gov

These findings point towards a stereoselective difference in the metabolic clearance between the enantiomers. This hypothesis was further supported by in vitro experiments using dog liver microsomes, which demonstrated that the formation of oxidative metabolites from (S)-(-)-bisoprolol occurred more slowly than from (R)-(+)-bisoprolol. nih.gov Consequently, the primary cause for the differential disposition of bisoprolol enantiomers in this preclinical model is attributed to stereoselectivity in metabolic clearance. nih.gov

Interestingly, not all pharmacokinetic parameters exhibited stereoselectivity. The study found no significant differences between the two enantiomers in terms of volume of distribution, absolute bioavailability, or renal clearance. nih.gov Furthermore, plasma protein binding was not stereoselective, with both (S)-(-)- and (R)-(+)-bisoprolol showing equal binding. nih.gov Experiments involving the sole administration of individual enantiomers confirmed that no chiral inversion (conversion of one enantiomer to the other) occurred. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Bisoprolol Enantiomers in Beagle Dogs Following Racemate Administration nih.gov
Parameter(S)-(-)-Bisoprolol(R)-(+)-BisoprololRatio (S/R)
Area Under the Curve (AUC)~1.5x higherBaseline~1.5
Elimination Half-Life (t½)~1.4x longerBaseline~1.4
Metabolic ClearanceSlowerFaster-
Volume of Distribution (Vd)No differenceNo difference~1.0
Absolute BioavailabilityNo differenceNo difference~1.0
Renal ClearanceNo differenceNo difference~1.0
Plasma Protein BindingNo differenceNo difference~1.0

Computational Pharmacokinetic Modeling and Simulation for Preclinical Data Extrapolation

Computational modeling serves as a powerful tool for predicting and understanding the pharmacokinetic behavior of drugs. For bisoprolol, whole-body physiologically based pharmacokinetic (WB-PBPK) models have been developed to simulate its absorption, distribution, metabolism, and excretion. nih.govnih.gov These models are mechanistic in nature, representing the body as a series of interconnected tissue compartments (e.g., heart, lung, liver, kidney) linked by the circulatory system. nih.gov

The development of a WB-PBPK model for bisoprolol involves integrating data from multiple sources. Physicochemical and biopharmaceutical properties are defined using a combination of in silico estimates, such as those from the ADMET Predictor® module, and measured in vitro data from literature. nih.govnih.gov The model simulates drug disposition within 14 tissue compartments, often described by perfusion-limited compartments. nih.govnih.gov Oral absorption can be predicted using advanced models like the 'Advanced Compartmental Absorption Transit' (ACAT) model, which is implemented in software such as GastroPlus™. nih.govnih.gov

These comprehensive models for racemic bisoprolol have been successfully used to predict its pharmacokinetics across different dose levels and in various human populations, including those with renal impairment. nih.govresearchgate.net The models show good agreement between simulated plasma concentration profiles and observed clinical data. nih.govnih.gov This approach allows for the extrapolation of data, for instance, by using Monte Carlo simulations to predict the mean and variability of bisoprolol pharmacokinetics in virtual patient populations. nih.govresearchgate.net

While these sophisticated WB-PBPK models exist for racemic bisoprolol, specific computational models focusing solely on the preclinical pharmacokinetics of (S)-bisoprolol or designed for the direct extrapolation of preclinical stereoselective data to human enantiomer-specific profiles were not detailed in the available research. However, the established modeling frameworks for the racemate provide a robust foundation that could theoretically be adapted to incorporate enantiomer-specific parameters, such as stereoselective metabolism, to enable more granular predictions for (S)-bisoprolol.

Investigation of Genetic Polymorphisms Influencing Bisoprolol Metabolism (Theoretical and In Vitro Studies)

The metabolism of bisoprolol is a key determinant of its pharmacokinetic profile and is influenced by genetic factors, specifically polymorphisms in the genes encoding metabolic enzymes. In vitro studies utilizing human recombinant cytochrome P450 (CYP) isoforms have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for the oxidative metabolism of bisoprolol. mdpi.comsemanticscholar.orgtandfonline.com

A critical finding from these in vitro investigations is the stereoselective nature of bisoprolol's metabolism. The CYP2D6 enzyme metabolizes bisoprolol stereoselectively, showing a preference for the (R)-(+)-enantiomer over the pharmacologically active (S)-(-)-enantiomer. mdpi.comsemanticscholar.orgnih.gov One study quantified this difference, reporting that the intrinsic clearance for the O-deisopropylation of (R)-(+)-bisoprolol by human recombinant CYP2D6 was higher than that for the (S)-(-)-enantiomer, with an R/S ratio of 1.50. nih.gov In contrast, metabolism mediated by CYP3A4 is not stereoselective, with both enantiomers being metabolized at similar rates. mdpi.comsemanticscholar.orgnih.gov

Theoretically, genetic polymorphisms that alter the function of these enzymes can impact bisoprolol metabolism. The CYP2D6 gene is highly polymorphic, with certain alleles (e.g., CYP2D64) leading to decreased or absent enzyme activity. researchgate.neteur.nl Individuals carrying these non-functional alleles are classified as "poor metabolizers" (PMs). mdpi.com In these individuals, the clearance of CYP2D6 substrates is reduced. Based on the in vitro findings, it can be theorized that the stereoselective advantage in the metabolism of (R)-bisoprolol would be diminished in CYP2D6 poor metabolizers. This would likely result in a smaller pharmacokinetic difference between the (S)- and (R)-enantiomers in PMs compared to "extensive metabolizers" (EMs) who have normal CYP2D6 function.

Table 2: In Vitro Metabolism of Bisoprolol Enantiomers by Human CYP Isoforms mdpi.comsemanticscholar.orgnih.gov
CYP IsoformMetabolism of (S)-(-)-BisoprololMetabolism of (R)-(+)-BisoprololStereoselectivity
CYP2D6MetabolizedMetabolized at a higher rateYes (R > S)
CYP3A4MetabolizedMetabolized at a similar rateNo

Solid State Chemistry and Polymorphism of S Bisoprolol Monofumarate

Polymorphic Forms and Amorphous State Characterization

(S)-Bisoprolol monofumarate has been shown to exist in multiple solid-state forms, including at least two anhydrous crystalline forms, a hydrate (B1144303), and an amorphous state. researchgate.netiaea.org These forms are designated as Form I and Form II. researchgate.netiaea.org

Form I and Form II are enantiotropically related, meaning that one form is more stable at a certain temperature range, while the other is more stable at a different range. researchgate.netiaea.org The transition temperature between these two forms is approximately 40–45 °C. researchgate.netiaea.org Below this temperature, Form II is the more stable polymorph, while Form I is more stable at higher temperatures. researchgate.net

The hydrate form of bisoprolol (B1195378) fumarate (B1241708) becomes the stable form under conditions of high humidity. researchgate.netiaea.org Both Form I and Form II can convert to the hydrate form at relative humidity levels above 80%. researchgate.netiaea.org

An amorphous form of bisoprolol fumarate can be prepared, for instance, by quench-cooling the molten crystalline material. nih.govresearchgate.net This form lacks a long-range ordered crystal structure, which is confirmed by the characteristic halo pattern observed in X-ray powder diffraction (XRPD). researchgate.net The amorphous state is physically unstable and tends to recrystallize over time, particularly when heated above its glass transition temperature. researchgate.net

Advanced Techniques for Polymorph Screening and Identification

A combination of analytical techniques is essential for the comprehensive characterization and differentiation of the various solid-state forms of this compound.

X-ray Powder Diffraction (XRPD)

XRPD is a primary and powerful tool for identifying and distinguishing between different crystalline forms. Each polymorph has a unique crystal lattice, resulting in a characteristic diffraction pattern with peaks at specific 2θ angles.

The crystal structure of bisoprolol fumarate Form I has been solved using synchrotron X-ray powder diffraction data. cambridge.orgresearchgate.netproquest.com It crystallizes in the triclinic space group P-1. cambridge.orgresearchgate.netproquest.com The powder pattern for Form I is available in the Powder Diffraction File™ as entry 00-066-1625. cambridge.orgresearchgate.netproquest.com XRPD patterns for Forms I and II, as well as the hydrate, show distinct differences that allow for their unambiguous identification. researchgate.netscite.ai Variable temperature XRPD (VT-XRD) can be employed to study phase transitions between polymorphs as a function of temperature. researchgate.net

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like DSC and TGA provide crucial information about the thermal behavior of the different solid forms.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC shows distinct melting points for Form I and Form II. researchgate.netiaea.org A typical DSC thermogram of crystalline bisoprolol fumarate shows a sharp endothermic peak corresponding to its melting. researchgate.net For instance, one study reported a melting onset at 102.3±0.3°C with an enthalpy of fusion of 110±2 J g⁻¹. researchgate.net DSC can also detect solid-solid phase transitions, such as the conversion of Form II to Form I upon heating, and can be used to study the glass transition and recrystallization of the amorphous form. researchgate.netresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for distinguishing between anhydrous forms and hydrates. For the anhydrous polymorphs of bisoprolol fumarate, TGA would show minimal mass loss until the decomposition temperature is reached. google.com In contrast, the hydrate form would show a mass loss corresponding to the loss of water molecules at a lower temperature. google.com

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a non-destructive technique that provides detailed information about the local molecular environment within a crystal lattice. It is highly sensitive to the different packing arrangements in polymorphs.

¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra of the crystalline and amorphous forms of bisoprolol fumarate show clear differences. researchgate.net In the crystalline form, distinct signals are observed for the phenyl carbons, indicating a lack of symmetry in the crystal structure at low temperatures. researchgate.net As the temperature increases, these signals can coalesce due to increased molecular mobility. researchgate.net The amorphous form exhibits broader resonances due to the distribution of local environments. researchgate.net ¹H MAS NMR can also be used to observe changes in molecular mobility and interactions between molecules in different solid-state forms. researchgate.net

Impact of Solid-State Forms on Physicochemical Properties (excluding dissolution/bioavailability)

The different crystal structures of polymorphs lead to variations in their physicochemical properties, which can have a significant impact on the handling and processing of the material during pharmaceutical manufacturing. nih.gov

Influence on Material Handling and Processing

The physical properties of drug powders, such as crystal habit, density, and flowability, are influenced by the polymorphic form. These properties are critical for operations like milling, blending, and tableting.

The crystal structure of bisoprolol fumarate Form I suggests a platy morphology, which could influence its flow and compaction properties. cambridge.orgproquest.com The calculated density of Form I is 1.130 g cm⁻³. cambridge.orgresearchgate.netproquest.com Differences in the crystal habit and density between Form I and Form II could lead to variations in their powder flow characteristics and compressibility. These differences can affect the uniformity of dosage units and the mechanical strength of tablets. For example, a particular polymorph might be more prone to sticking to tablet punches or may require different compression forces to achieve a tablet of desired hardness.

The stability of the different forms under various processing conditions is also a critical consideration. For example, wet granulation processes could induce a transformation to the hydrate form if not carefully controlled. researchgate.netiaea.org Similarly, milling or grinding can sometimes induce polymorphic transformations or the formation of amorphous regions, which could impact the long-term stability of the product. dntb.gov.ua

Table of Mentioned Compounds

Compound Name
This compound
Bisoprolol
Bisoprolol fumarate
Fumaric Acid
Valsartan

Interactive Data Table: Crystallographic Data for this compound Form I

ParameterValueReference
Crystal SystemTriclinic cambridge.orgresearchgate.netproquest.com
Space GroupP-1 cambridge.orgresearchgate.netproquest.com
a (Å)8.16570(5) cambridge.orgresearchgate.netproquest.com
b (Å)8.51639(12) cambridge.orgresearchgate.netproquest.com
c (Å)16.75179(18) cambridge.orgresearchgate.netproquest.com
α (°)89.142(1) cambridge.orgresearchgate.netproquest.com
β (°)78.155(1) cambridge.orgresearchgate.netproquest.com
γ (°)81.763(1) cambridge.orgresearchgate.netproquest.com
Volume (ų)1128.265(10) cambridge.orgresearchgate.netproquest.com
Z2 cambridge.orgresearchgate.netproquest.com
Calculated Density (g cm⁻³)1.130 cambridge.orgresearchgate.netproquest.com

Interactive Data Table: Thermal Analysis Data for this compound

Solid FormTechniqueObservationTemperature (°C)Reference
CrystallineDSCMelting Onset102.3 ± 0.3 researchgate.net
Form I / Form IIDSCEnantiotropic Transition~40-45 researchgate.netiaea.org
AmorphousDSCGlass TransitionBelow Room Temp researchgate.netresearchgate.net
HydrateTGAWater Loss- researchgate.netiaea.org
Form II to Form IVT-XRDPhase Transformation>40-45 researchgate.net

Thermodynamic Stability and Phase Transformations

The thermodynamic relationship between the polymorphic forms of bisoprolol fumarate is crucial for understanding their behavior under different environmental conditions. Studies have demonstrated that Form I and Form II share an enantiotropic relationship, with a transition point estimated to be between 40–45 °C. researchgate.netiaea.org This indicates that below this temperature range, Form II is the more stable form, while above it, Form I becomes the thermodynamically preferred form.

Thermoanalytical methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been instrumental in elucidating these stability relationships. DSC measurements reveal distinct melting points for Form I and Form II, confirming their different crystalline structures. researchgate.netiaea.org Specifically, one study identified a characteristic absorption peak for Form I at 103.63 °C. google.com Furthermore, these analyses show that both Form II and the hydrate form can transform into the more stable Form I at elevated temperatures. researchgate.netiaea.org

The stability of these forms is also influenced by humidity. Dynamic vapor sorption (DVS) analysis has shown that both anhydrous forms, I and II, can become metastable under high humidity conditions (above 80% relative humidity) and may convert to the hydrate form. researchgate.netiaea.org Conversely, upon heating, the hydrate can transform back to Form I. researchgate.net

Forced degradation studies have provided further insights into the stability of bisoprolol fumarate under various stress conditions. The compound has been found to be unstable when exposed to sunlight for extended periods, with a decrease in drug content observed. indexcopernicus.com It also shows degradation under combined heat and humidity (e.g., 40°C and 75% relative humidity for one month). indexcopernicus.com However, it remains stable when exposed to dry heat at temperatures up to 105°C for a short duration. indexcopernicus.com

Table 1: Polymorphic Forms and Their Properties

Form Characterization Methods Key Findings
Form I XRPD, FT-IR, DSC Thermodynamically stable form above ~40-45°C. researchgate.netiaea.org
Form II XRPD, FT-IR, DSC Thermodynamically stable form below ~40-45°C. researchgate.netiaea.org
Hydrate DVS, Thermoanalytical Methods Forms under high humidity (>80% RH) from both Form I and II. researchgate.netiaea.org

Co-Crystallization and Salt Form Development of (S)-Bisoprolol

Beyond polymorphism, the solid-state properties of (S)-bisoprolol can be modified through the formation of co-crystals and alternative salt forms. Co-crystals are multi-component crystals in which the components are held together by non-ionic interactions, typically hydrogen bonding. This approach can be used to alter physicochemical properties. wikipedia.org

The development of new salt forms of (S)-bisoprolol is another strategy to optimize its properties. The existing this compound is a salt formed with fumaric acid. The selection of a suitable salt-forming agent is critical and is often guided by the pKa values of the active pharmaceutical ingredient and the co-former. An improved method for preparing bisoprolol and its salts involves reacting bisoprolol free base with a desirable acid, such as fumaric acid, in a mixed solvent system of dehydrated alcohol and ethyl acetate (B1210297) to induce crystallization. google.com This process aims to produce a high-quality, pure salt form with a high yield. google.com

The synthesis of the enantiomerically pure (S)-bisoprolol hemifumarate has been achieved with a high enantiomeric excess (96%) through a multi-step chemoenzymatic process. mdpi.com This process involves the reaction of an enantiopure building block with isopropylamine (B41738), followed by the addition of fumaric acid to yield the final salt form. mdpi.com

Advanced Research Methodologies and Future Directions in S Bisoprolol Monofumarate Studies

The landscape of pharmaceutical research is undergoing a significant transformation, driven by computational power and a deeper understanding of molecular biology. For a well-established compound like (S)-bisoprolol monofumarate, these advanced methodologies offer new avenues for discovery, from optimizing its synthesis to uncovering novel therapeutic potentials and refining its delivery. This article explores the cutting-edge research and future conceptual frameworks relevant to (S)-bisoprolol, focusing on the intersection of technology and pharmacology.

Q & A

Basic Research Questions

Q. How to select analytical methods for quantifying (S)-bisoprolol monofumarate in tablet formulations while balancing cost and environmental impact?

  • Methodology : Prioritize stability-indicating methods (SIM) that avoid toxic solvents. For example, UV-Vis spectrophotometry or HPLC with eco-friendly mobile phases (e.g., methanol/water mixtures) can reduce environmental harm while maintaining precision. Validate methods per ICH Q2(R1) guidelines, including specificity (forced degradation studies), linearity (5–50 µg/mL range), and recovery (98–102%) .
  • Key Data : A study comparing HPLC with UV detection (270 nm) and LC-MS/MS showed comparable accuracy (±2%) but highlighted LC-MS/MS’s superiority in detecting trace degradation products .

Q. What USP 35 standards are critical for ensuring quality control of this compound in dosage forms?

  • Critical Parameters :

  • Dissolution Testing : ≥80% release in 20 min using 0.1 N HCl (Apparatus 2, 75 rpm) .

  • Chromatographic Conditions : C18 column, methanol/0.1 N HCl mobile phase (pH 4.0), and UV detection at 227 nm .

  • Assay Formula : Quantify using peak area ratios (sample vs. standard) with the formula:
    Result=rUrS×CSCU×100\text{Result} = \frac{r_U}{r_S} \times \frac{C_S}{C_U} \times 100

     where $ r_U $, $ r_S $ are peak responses, and $ C_S $, $ C_U $ are concentrations <span data-key="24" class="reference-num" data-pages="undefined">4</span>.  
    

Q. How to design dissolution studies for this compound matrix tablets to ensure controlled release?

  • Experimental Design : Use a 2³ factorial design to optimize variables like polymer concentration (A), filler (B), and lubricant (C). For example, optimal settings of A = 15.28 mg, B = 32.12 mg, and C = 30.31 mg achieved 41.61% release at 6 hours (R² > 0.95) .

Advanced Research Questions

Q. How to resolve contradictory data in stability studies of this compound under forced degradation?

  • Case Study : Acid hydrolysis produces impurity A (primary degradation product), while photodegradation generates impurities A, L, G, and K. Use LC-MS/MS to differentiate degradation pathways:
    • MS Fragmentation : Bisoprolol (m/z 326 → 116), impurity A (m/z 284 → 98) .
  • Resolution Strategy : Cross-validate using alternative HPLC methods (e.g., formic acid/acetonitrile gradient) to confirm peak identities when official methods yield overlapping signals (e.g., impurity G RRT = 1.05 vs. 1.03) .

Q. How to optimize this compound formulations using response surface methodology (RSM)?

  • Workflow :
    • Define independent variables (e.g., polymer ratio, compression force).
    • Use Central Composite Design (CCD) to model responses (dissolution rate, hardness).
    • Apply desirability functions in software (e.g., Design Expert) to identify optimal conditions.
  • Outcome : A hardness of 4.65 kg/cm² and 41.61% release at 6 hours were achieved with <5% prediction error .

Q. How to validate an LC-MS method for characterizing bisoprolol-related substances in clinical pharmacokinetic studies?

  • Validation Protocol :
    • Selectivity : Resolve bisoprolol from metabolites (e.g., hydroxylated derivatives) using a C18 column and 0.1% formic acid/acetonitrile gradient.
    • Sensitivity : LOD = 0.1 ng/mL, LOQ = 0.3 ng/mL in plasma .
    • Accuracy : Spike recovery of 97–103% in human serum and cerebrospinal fluid .

Q. How to address discrepancies in pharmacokinetic data when (S)-bisoprolol is co-administered with ACE inhibitors?

  • Clinical Evidence : A post hoc analysis of 3,452 patients showed that combining bisoprolol with perindopril reduced systolic BP by 18.2 mmHg (vs. 12.4 mmHg for monotherapy) without altering heart rate. Use population pharmacokinetic modeling to adjust for covariates (e.g., renal function) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.